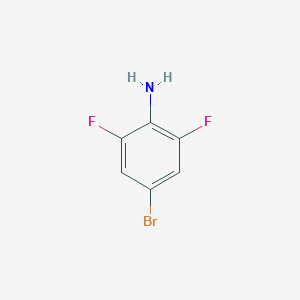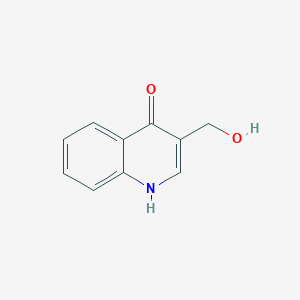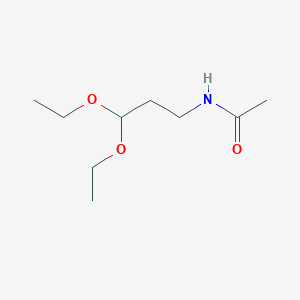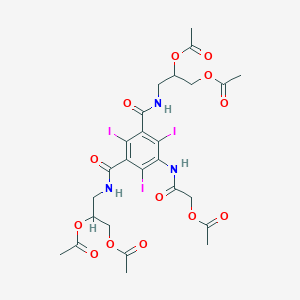
4-溴-2,6-二氟苯胺
概述
描述
4-Bromo-2,6-difluoroaniline is an aniline derivative characterized by the presence of bromine at the para position and two fluorine atoms at the ortho positions on the benzene ring. Its chemical formula is C6H4BrF2N, and it has a molecular weight of 208.01 g/mol . This compound is known for its applications in various chemical processes due to its unique reactivity and functional groups .
科学研究应用
4-Bromo-2,6-difluoroaniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, such as azo dyes and macromolecules.
Biology: In the development of fluorescent probes for biological imaging.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of materials for organic light-emitting diodes (OLEDs) and solar cells.
作用机制
Target of Action
4-Bromo-2,6-difluoroaniline is a versatile building block in chemical synthesis due to its multiple substituents The bromo-substituent allows pd-catalysed coupling reactions, which can be used to expand the size of the molecule .
Mode of Action
The mode of action of 4-Bromo-2,6-difluoroaniline is primarily through its interaction with its targets via chemical reactions. The bromo-substituent allows Pd-catalysed coupling reactions, which can be used to expand the size of the molecule . The amine group can act as a nucleophile in a chemical reaction or can be oxidized to amine oxide to synthesize conjugated azo compounds .
Biochemical Pathways
It has been used in the synthesis of various compounds, indicating its role in multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 4-Bromo-2,6-difluoroaniline’s action depend on the specific reactions it undergoes. For instance, it has been used in the synthesis of a Pd-azobenzene complex that has shown photo-switching properties, being able to reversibly switch to two discrete self-assembled structures .
生化分析
Biochemical Properties
The bromo-substituent of 4-Bromo-2,6-difluoroaniline allows Pd-catalysed coupling reaction for expanding the size of the molecule . The amine group is used as a nucleophile in a chemical reaction, or it can also be oxidised to amine oxide to synthesize conjugated azo compounds .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of 4-Bromo-2,6-difluoroaniline. It is known that the compound can be used in the synthesis of various macromolecules, which could potentially influence cellular processes .
Molecular Mechanism
The fluoro-substitutes of 4-Bromo-2,6-difluoroaniline adjust the energy level of the molecular orbitals while they can undergo nucleophilic aromatic substitution for designing macromolecules . A Pd-azobenzene complex based on 4-Bromo-2,6-difluoroaniline has shown photo-switching properties, indicating that it can reversibly switch to two discrete self-assembled structures .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 63-65 °C (lit.) .
Metabolic Pathways
The compound’s amine group can participate in various biochemical reactions, suggesting potential interactions with enzymes or cofactors .
Subcellular Localization
The compound’s ability to participate in various chemical reactions suggests that it could potentially interact with specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-difluoroaniline can be synthesized through several methods. One common method involves the bromination of 2,6-difluoroaniline using a bromine reagent. The reaction typically involves acetyl-based protection, bromination, and deprotection steps . Another method involves the direct bromination of 2,6-difluoroaniline using bromine in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-2,6-difluoroaniline often involves the use of environmentally friendly reagents and optimized reaction conditions to achieve high yields and minimize waste. For example, using hydrobromic acid as a bromine source can replace elemental bromine, making the process safer and more efficient .
化学反应分析
Types of Reactions: 4-Bromo-2,6-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form larger molecules.
Oxidation Reactions: The amine group can be oxidized to form amine oxides, which are useful intermediates in the synthesis of azo compounds.
Nucleophilic Aromatic Substitution:
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for nucleophilic aromatic substitution.
Major Products:
Coupling Products: Larger aromatic compounds.
Azo Compounds: Formed through oxidation reactions.
Substituted Aromatics: Resulting from nucleophilic aromatic substitution.
相似化合物的比较
2,6-Difluoroaniline: Lacks the bromine atom, making it less reactive in coupling reactions.
4-Bromo-2,5-difluoroaniline: Similar structure but with different fluorine positions, affecting its reactivity.
2-Bromo-4,6-difluoroaniline: Similar but with different substitution pattern, influencing its chemical behavior.
Uniqueness: 4-Bromo-2,6-difluoroaniline is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile building block in chemical synthesis .
属性
IUPAC Name |
4-bromo-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQSQUAVMNHOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346178 | |
| Record name | 4-Bromo-2,6-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67567-26-4 | |
| Record name | 4-Bromo-2,6-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-bromo-2,6-difluoroaniline?
A: 4-Bromo-2,6-difluoroaniline, a halogenated aniline derivative, has the molecular formula C6H4BrF2N [, ]. While the provided abstracts don't explicitly mention molecular weight or spectroscopic data, they highlight its use as a precursor for synthesizing more complex molecules like phenoxyimine ligands []. These ligands are characterized using techniques like IR, 1H NMR, 13C NMR, and HRMS.
Q2: How is 4-bromo-2,6-difluoroaniline used in synthetic chemistry?
A: The research demonstrates the utility of 4-bromo-2,6-difluoroaniline as a building block in organic synthesis []. Specifically, it undergoes Suzuki coupling with 4-styrylboronic acid, showcasing its reactivity towards forming a difluorovinylbiphenyl group. This intermediate subsequently reacts with various arylaldehydes to yield novel phenoxyimine ligands. The highlighted advantages of this synthetic route include its simplicity, mild conditions, and good yields [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















